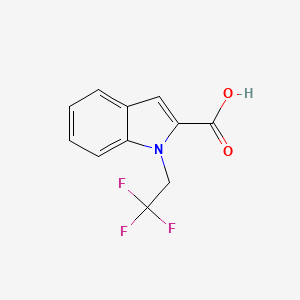
1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid
Overview
Description
1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H8F3NO2 and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,2,2-trifluoroethyl)-1H-indole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features an indole ring system substituted at the 1-position with a trifluoroethyl group and at the 2-position with a carboxylic acid. This unique configuration may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Histamine Receptors : Indole derivatives have been shown to modulate histamine receptors, which play critical roles in numerous physiological processes including neurotransmission and immune response. The compound may act as an inverse agonist or antagonist at these receptors, influencing histamine-related pathways .
- Integrase Inhibition : Recent studies have suggested that indole-2-carboxylic acid derivatives can inhibit the strand transfer activity of HIV-1 integrase. This inhibition is crucial for preventing viral replication, making it a potential candidate for antiviral therapy . The binding conformation analysis indicates that the indole core and carboxyl group chelate essential metal ions within the active site of integrase .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| Integrase Inhibition | 0.13 | |
| Histamine Receptor Modulation | Not specified | |
| NMDA Receptor Antagonism | Not specified |
Antiviral Activity
In a study focusing on HIV-1 integrase inhibitors, derivatives of indole-2-carboxylic acid were synthesized and tested for their efficacy. Compound 3 demonstrated significant inhibitory effects with an IC50 value of 0.13 μM against integrase strand transfer . Further modifications to the structure enhanced its potency, indicating that structural optimization could lead to more effective antiviral agents.
Neuroprotective Effects
Another area of interest is the compound's potential neuroprotective effects through NMDA receptor modulation. Indole-2-carboxylic acid has been identified as a competitive antagonist that inhibits glycine potentiation of NMDA receptor activity. This suggests a possible role in protecting against excitotoxicity associated with neurological disorders .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-8-4-2-1-3-7(8)5-9(15)10(16)17/h1-5H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDYKFOYDYTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















